trans-3-(2,5-Dimethylbenzoyl)acrylic acid
Description
Contextualization within Aroylacrylic Acid Chemistry
trans-3-(2,5-Dimethylbenzoyl)acrylic acid belongs to the broader class of aroylacrylic acids. These compounds are characterized by an acrylic acid moiety attached to a benzoyl group. The general structure of an aroylacrylic acid consists of a phenyl ketone linked to an acrylic acid backbone. The "trans" designation in the subject compound refers to the stereochemistry at the carbon-carbon double bond of the acrylic acid chain, where the carboxyl group and the benzoyl group are on opposite sides of the double bond. This configuration is generally more stable than the "cis" isomer due to reduced steric hindrance.
The chemical reactivity of aroylacrylic acids is dictated by the presence of multiple functional groups: the aromatic ring, the ketone carbonyl group, the carbon-carbon double bond (an α,β-unsaturated system), and the carboxylic acid. This polyfunctionality allows for a diverse range of chemical transformations, making them valuable building blocks in organic synthesis.
Significance of Benzoylacrylic Acid Derivatives in Organic Synthesis
Benzoylacrylic acid and its derivatives are versatile precursors in the synthesis of a wide array of heterocyclic compounds. The α,β-unsaturated ketone framework is a classic Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. Furthermore, the ketone and carboxylic acid functionalities can participate in cyclization reactions to form diverse ring systems.
For instance, reactions with hydrazine (B178648) derivatives can yield pyridazinones, while reactions with binucleophiles like 2-aminothiophenol (B119425) can lead to the formation of 1,5-benzothiazepine (B1259763) derivatives. vulcanchem.com These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The ability to introduce a variety of substituents on the aromatic ring of the benzoylacrylic acid allows for the fine-tuning of the properties of the resulting heterocyclic products.
Overview of Current Research Landscape Pertaining to the Compound
Current research interest in this compound and related aroylacrylic acids is largely driven by their potential biological activities. Studies on the broader class of aroylacrylic acids have revealed promising antimicrobial and antifungal properties. nih.govmdpi.comresearchgate.net The presence of the α,β-unsaturated ketone system is often implicated in the mechanism of action, potentially through covalent modification of biological macromolecules in pathogens.
While specific, in-depth studies on this compound itself are not extensively documented in publicly available literature, the known bioactivity of its structural analogs suggests its potential as a lead compound for the development of new therapeutic agents. Research efforts are often directed towards synthesizing libraries of aroylacrylic acid derivatives with varied substitution patterns on the aromatic ring to explore structure-activity relationships (SAR). The 2,5-dimethyl substitution pattern on the phenyl ring of the target compound is a specific variation within this research paradigm, aimed at understanding the impact of steric and electronic effects on biological efficacy.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 159971-25-2 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₂O₃ sigmaaldrich.com |
| Molecular Weight | 204.22 g/mol |
Table 2: Precursors for the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Synthesis |
| 2,5-Dimethylbenzene (p-Xylene) | C₈H₁₀ | Aromatic Substrate |
| Maleic Anhydride (B1165640) | C₄H₂O₃ | Acylating Agent |
| Aluminum Chloride | AlCl₃ | Catalyst |
Table 3: General Biological Activities of Aroylacrylic Acid Derivatives
| Activity | Description |
| Antimicrobial | Inhibition of the growth of various bacterial strains. |
| Antifungal | Inhibition of the growth of various fungal species. nih.govmdpi.comresearchgate.net |
| Antiproliferative | Inhibition of the growth of cancer cell lines. |
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFVGCMSKTDFZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-22-5 | |
| Record name | trans-3-(2,5-Dimethylbenzoyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 3 2,5 Dimethylbenzoyl Acrylic Acid
Classic Approaches to Aroylacrylic Acids
The foundational methods for synthesizing aroylacrylic acids, including the subject compound, primarily rely on Friedel-Crafts acylation reactions. These reactions are cornerstone transformations in organic chemistry for the attachment of acyl groups to aromatic rings.
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to an aromatic ring. It typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. chegg.com
A direct and intuitive method for the synthesis of trans-3-(2,5-Dimethylbenzoyl)acrylic acid involves the Friedel-Crafts acylation of an acrylic acid derivative with 2,5-dimethylbenzoyl chloride. In this approach, the aroyl chloride acts as the acylating agent. The reaction with acrylic acid, in the presence of a suitable Lewis acid catalyst like aluminum chloride, would theoretically lead to the desired product. The mechanism involves the formation of an acylium ion from the 2,5-dimethylbenzoyl chloride, which then attacks the double bond of the acrylic acid. Subsequent hydrolysis of the intermediate complex yields the final aroylacrylic acid.
While specific literature detailing this exact transformation is not abundant, the principles of Friedel-Crafts acylation suggest this as a viable, though potentially challenging, synthetic route. Challenges can arise from the reactivity of acrylic acid itself, which can undergo polymerization under the acidic conditions of the reaction. Tandem Friedel-Crafts acylation and alkylation reactions of arenes with acryloyl chloride have been investigated, which can sometimes lead to mixtures of products, including dihydrochalcones and 1-indanones, depending on the reaction conditions. beyondbenign.org
A widely employed and analogous method for the preparation of aroylacrylic acids is the condensation of an aromatic hydrocarbon with maleic anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). For the synthesis of this compound, the starting aromatic compound is p-xylene (B151628).
The reaction proceeds through the formation of a reactive acylium ion intermediate from maleic anhydride and aluminum chloride. This electrophile then attacks the electron-rich p-xylene ring at one of the positions ortho to a methyl group, which are activated towards electrophilic substitution. The initial product of this acylation is a keto-acid, which upon hydrolysis of the reaction mixture, yields the target aroylacrylic acid. The trans-isomer is typically the more thermodynamically stable product.
A well-documented analogous procedure involves the reaction of benzene (B151609) with maleic anhydride. In a typical setup, maleic anhydride is dissolved in an excess of the aromatic hydrocarbon, and anhydrous aluminum chloride is added portion-wise. The reaction mixture is then heated to promote the reaction. After the reaction is complete, the mixture is hydrolyzed with aqueous acid to decompose the aluminum chloride complex and liberate the product. This general methodology is readily adaptable for the synthesis of this compound from p-xylene. Mechanochemical approaches to Friedel-Crafts acylation, using ball milling, have also been explored for the reaction of p-xylene with phthalic anhydride, offering a solvent-free alternative. beilstein-journals.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| p-Xylene | Maleic Anhydride | Aluminum Chloride | This compound | beilstein-journals.orgnih.gov |
| Benzene | Maleic Anhydride | Aluminum Chloride | β-Benzoylacrylic acid | beilstein-journals.org |
| p-Xylene | Phthalic Anhydride | Aluminum Chloride | 2-(2,5-Dimethylbenzoyl)benzoic acid | beilstein-journals.orgnih.gov |
Analogous Synthetic Routes for Related Aryl Systems
The fundamental principles of Friedel-Crafts acylation can be extended to a variety of substituted benzenes and acylating agents to produce a diverse range of aroylacrylic acids. The choice of the aromatic substrate and the reaction conditions can influence the regioselectivity and yield of the product. For instance, the activating or deactivating nature of the substituents on the benzene ring will direct the position of acylation. khanacademy.org
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of related vinyl arenes from aryl halides and acrylic acid. This method proceeds via a Heck reaction followed by decarboxylation and offers an alternative route to structures that are precursors or analogues to aroylacrylic acids. nih.govresearchgate.net
Preparations of Related Benzoylacrylic Acid Analogues
The synthesis of analogues of benzoylacrylic acid provides valuable insights into the scope and limitations of the synthetic methodologies. These analogues are often of interest for their potential biological activities or as intermediates in the synthesis of more complex molecules.
Synthesis from 1,4-Dimethoxybenzenes and Mesaconyl Chloride
An illustrative example of the synthesis of a benzoylacrylic acid analogue involves the reaction of 1,4-dimethoxybenzene (B90301) with mesaconyl chloride (chlorofumaryl chloride). Mesaconyl chloride is a derivative of mesaconic acid (methylfumaric acid). In a Friedel-Crafts acylation reaction, the electron-rich 1,4-dimethoxybenzene can be acylated by mesaconyl chloride in the presence of a Lewis acid catalyst. This reaction would be expected to yield a substituted benzoylacrylic acid, specifically a derivative of 3-benzoyl-2-methylacrylic acid. The methoxy (B1213986) groups on the aromatic ring are strong activating groups and direct the acylation to the ortho position.
| Aromatic Substrate | Acylating Agent | Expected Product Class |
| 1,4-Dimethoxybenzene | Mesaconyl Chloride | Substituted benzoyl-2-methylacrylic acid |
| Anisole | Maleic Anhydride | trans-3-(4-Methoxybenzoyl)acrylic acid |
Retro-aldol Degradation Pathways for Specific Derivatives
The retro-aldol reaction is a fundamental organic reaction that involves the cleavage of a carbon-carbon bond, effectively reversing an aldol (B89426) condensation or addition. wikipedia.orgmasterorganicchemistry.com This process is typically base-catalyzed and results in the breakdown of a β-hydroxy carbonyl compound or an α,β-unsaturated carbonyl compound into its constituent aldehyde and/or ketone precursors. wikipedia.orgmasterorganicchemistry.com The reaction is essentially the reverse of the carbon-carbon bond-forming aldol reaction. wikipedia.org
For derivatives of 3-aroylacrylic acids, such as this compound, the crucial step for a retro-aldol-type cleavage is the presence of a carbonyl group beta to the carboxylic acid's carbonyl group. The degradation pathway for a hydrated derivative, such as 3-hydroxy-3-(2,5-dimethylbenzoyl)propanoic acid, would exemplify this process. Under basic conditions (e.g., sodium hydroxide), the β-hydroxy acid can be cleaved.
The mechanism proceeds via the deprotonation of the hydroxyl group, followed by the cleavage of the carbon-carbon bond between the alpha and beta carbons (relative to the ketone's carbonyl group). This yields an enolate and a carboxylate. In an aqueous basic medium, this would lead to the formation of 2,5-dimethylbenzaldehyde (B165460) and the salt of pyruvic acid.
Studies on related compounds, such as the degradation of vanillin (B372448) precursors in lignin, show that the retro-aldol reaction rate is significantly influenced by factors like pH and the presence of oxidizing agents. usda.gov For instance, the rate of the retro-aldol reaction increases at a higher pH due to the higher concentration of hydroxide (B78521) ions, which catalyze the cleavage. usda.gov
Table 1: Hypothetical Retro-aldol Degradation of a Hydrated Derivative
| Derivative Name | Precursor for Degradation | Key Reagents | Expected Products |
| 3-hydroxy-3-(2,5-dimethylbenzoyl)propanoic acid | This compound | 1. H₂O (Hydration) 2. NaOH (Base for retro-aldol) | 2,5-Dimethylbenzaldehyde, Pyruvic acid |
Considerations for Stereoselective Synthesis of the trans-Isomer
Achieving stereoselectivity is paramount in the synthesis of this compound to ensure the desired geometric isomer is the major product. The trans configuration, where the bulky benzoyl group and the carboxylic acid group are on opposite sides of the double bond, is generally more thermodynamically stable than the cis-isomer. Several synthetic strategies can be employed to favor its formation.
One of the most common and effective methods for preparing trans-3-arylacrylic acids is the Knoevenagel condensation . researchgate.net This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst (e.g., pyridine (B92270) or piperidine). For the target molecule, the synthesis would involve the reaction of 2,5-dimethylbenzaldehyde with malonic acid. The subsequent decarboxylation of the intermediate typically yields the trans-acrylic acid product due to steric hindrance in the transition state, which disfavors the formation of the cis-isomer.
Another powerful method is the Friedel-Crafts acylation of an aromatic substrate with maleic anhydride. The synthesis of the parent compound, trans-β-benzoylacrylic acid, is well-documented using this approach, reacting benzene with maleic anhydride in the presence of aluminum chloride. orgsyn.org The reaction proceeds through an acylium ion intermediate that attacks the aromatic ring. The initial product is a β-aroyl-cis-acrylic acid, which rapidly isomerizes to the more stable trans form under the reaction conditions, especially during workup with hydrochloric acid. orgsyn.org Applying this to the target molecule would involve reacting 1,4-dimethylbenzene (p-xylene) with maleic anhydride.
Table 2: Synthetic Strategies for trans-Isomer Selectivity
| Synthetic Method | Key Reactants | Catalyst/Conditions | Rationale for trans-Selectivity |
| Knoevenagel Condensation | 2,5-Dimethylbenzaldehyde, Malonic acid | Basic catalyst (e.g., Pyridine), Heat | The intermediate readily undergoes decarboxylation, and the trans product is thermodynamically favored to minimize steric strain. researchgate.net |
| Friedel-Crafts Acylation | 1,4-Dimethylbenzene, Maleic anhydride | Aluminum chloride (AlCl₃), Acidic workup | The initially formed cis-isomer isomerizes to the more thermodynamically stable trans-isomer under the acidic reaction conditions. orgsyn.org |
Chemical Reactivity and Transformation Mechanisms
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are a prominent feature of β-aroylacrylic acids, leading to the formation of various fused ring systems. The specific product is often dictated by the reaction conditions and the substitution pattern of the aroyl group.
While direct synthesis of naphthazarin analogues from trans-3-(2,5-dimethylbenzoyl)acrylic acid is not extensively documented, the general synthetic routes to naphthazarins, which are 5,8-dihydroxy-1,4-naphthoquinones, often involve the cyclization of appropriately substituted precursors. The synthesis of these compounds is of significant interest due to their potential as anticancer agents that can act as thioredoxin reductase inhibitors. nih.gov
The cyclization of β-aroylacrylic acids can lead to the formation of six-membered chromanone rings or five-membered coumaranone rings. The outcome of these reactions is highly dependent on the catalyst used and the stereochemistry of the starting material.
Base-catalyzed intramolecular cyclization of β-(2-hydroxyaroyl)acrylic acids is a key method for synthesizing chromanones and coumaranonylacetic acids. The choice of base can influence the reaction pathway. For instance, strong bases like barium hydroxide (B78521) have been successfully used to cyclize various trans-2-hydroxyaroylacrylic acids into the corresponding chromanone-2-carboxylic acids. cdnsciencepub.com Weaker bases, such as triethylamine, can also effect this transformation. cdnsciencepub.com The general mechanism involves the deprotonation of the phenolic hydroxyl group, followed by a Michael-type addition to the α,β-unsaturated system of the acrylic acid moiety.
Table 1: Examples of Base-Catalyzed Cyclization of Related β-(2-Hydroxyaroyl)acrylic Acids
| Starting Material | Base | Product | Reference |
|---|---|---|---|
| trans-β-(2-Hydroxy-5-methylbenzoyl)acrylic acid | Barium Hydroxide | 6-Methylchromanone-2-carboxylic acid | cdnsciencepub.com |
| trans-β-(2-Hydroxy-3,5-dimethylbenzoyl)acrylic acid | Barium Hydroxide | 6,8-Dimethylchromanone-2-carboxylic acid | cdnsciencepub.com |
Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst used to promote Friedel-Crafts reactions. In the context of β-aroylacrylic acids, AlCl₃ can facilitate intramolecular acylation, where the carboxylic acid or a derivative like an acyl chloride attacks the electron-rich aromatic ring. nih.govlibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds and constructing cyclic ketones. The process involves the formation of a highly electrophilic acylium ion intermediate, which then undergoes electrophilic aromatic substitution. quora.com Depending on the substrate and reaction conditions, intramolecular alkylation can also occur. masterorganicchemistry.com
The general scheme for an intramolecular Friedel-Crafts acylation involves the activation of the carboxylic acid by AlCl₃, followed by the attack of the aromatic ring to form a new ring system. For this compound, such a reaction could theoretically lead to a substituted indanone- or tetralone-type structure, depending on which position of the dimethylated ring is attacked.
The regioselectivity of cyclization is determined by which atom of the aromatic ring is attacked by the side chain. In the case of this compound, the directing effects of the two methyl groups and the benzoyl group would influence the position of intramolecular acylation.
A critical factor in determining the type of heterocyclic ring formed (chromanone vs. coumaranone) is the stereochemistry of the starting β-(2-hydroxyaroyl)acrylic acid. It has been demonstrated that the trans-isomers of these acids typically cyclize to form six-membered chromanonecarboxylic acids, while the corresponding cis-isomers yield five-membered coumaranonylacetic acids. cdnsciencepub.com This stereospecificity is a key consideration in the synthesis of these heterocyclic systems.
Table 2: Stereochemical Influence on Cyclization Products of β-(2-Hydroxyaroyl)acrylic Acids
| Isomer | Product Type | Ring Size | Reference |
|---|---|---|---|
| trans | Chromanonecarboxylic acid | 6-membered | cdnsciencepub.com |
Formation of Oxygen-Ring Heterocycles (Chromanones and Coumaranonylacetic Acids)
Reactions Involving the Acrylic Acid Moiety
The acrylic acid portion of this compound is susceptible to a range of reactions typical of α,β-unsaturated carboxylic acids. These include addition reactions at the double bond and reactions of the carboxylic acid group. For instance, the acrylic acid moiety can potentially undergo Mannich reactions, where an amine and an aldehyde react to introduce an aminomethyl group. rsc.org Furthermore, in the presence of a suitable catalyst, such as a tertiary amine, the activated double bond can react with aldehydes. google.com The carboxylic acid functional group itself can be converted to esters, amides, or other derivatives through standard synthetic methods.
Hydroacyloxylation Reactions with Iodoalkynes
While specific studies on the hydroacyloxylation of this compound with iodoalkynes are not extensively documented, the reactivity of related acrylic acids and alkynes suggests a plausible reaction pathway. Gold(I)-catalyzed hydroacyloxylation of alkynes with carboxylic acids is a known transformation that typically yields enol esters. nih.gov In a potential reaction, a gold(I) catalyst could activate the iodoalkyne, making it susceptible to nucleophilic attack by the carboxylic acid group of this compound. This would likely proceed through an intermediate that could lead to the formation of a vinyl ester. The regioselectivity of such a reaction would be a key consideration, with both Markovnikov and anti-Markovnikov addition products being possible depending on the specific catalyst system and reaction conditions employed.
Gold catalysts are known to facilitate the tandem assembly of arynes and terminal alkynes, suggesting their utility in complex bond formations. rsc.org Furthermore, dual gold/photoredox catalysis has been shown to effect the C(sp)-H arylation of terminal alkynes with diazonium salts under mild, base-free conditions. rsc.org These advanced catalytic systems highlight the potential for developing novel hydroacyloxylation methodologies applicable to substrates like this compound.
Palladium-Catalyzed Mizoroki-Heck Reactions in Furanone Synthesis
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov While specific examples detailing the use of this compound in furanone synthesis via this reaction are scarce, the general principles of the Mizoroki-Heck reaction can be applied to predict its behavior.
The reaction of an aryl halide with the acrylic acid moiety of this compound could potentially lead to the formation of a substituted stilbene (B7821643) derivative. The mechanism initiates with the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by the formation of a palladium-pi complex with the alkene. Migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination would yield the final product and regenerate the active palladium catalyst. nih.gov
The reductive variant of the Heck reaction offers an alternative pathway, where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a new C-H bond. nih.gov This approach could be utilized to generate hydroarylated products from this compound. The choice between the standard Mizoroki-Heck and the reductive Heck pathway can often be controlled by the reaction conditions, particularly the choice of hydride source and additives.
Derivatization and Functionalization Strategies
The carboxylic acid and the α,β-unsaturated ketone moieties of this compound provide ample opportunities for derivatization and functionalization.
Esterification and Amidation Routes
Esterification:
The carboxylic acid group of this compound can be readily converted to its corresponding esters through various established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. britannica.comlibretexts.org This reaction is typically carried out using the alcohol as the solvent to drive the equilibrium towards the ester product. libretexts.org Alternatively, uncatalyzed esterification can be achieved under solvent-free conditions using acetyl chloride as the acylating agent. iiste.org For more sensitive substrates, methods involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. masterorganicchemistry.com
A general procedure for the esterification of an alcohol is as follows:
Add 3 ml of ethanoic acid to a clean test tube.
Add about 3 ml of ethanol (B145695) to the test tube.
Add a few drops of concentrated sulfuric acid as a catalyst.
Warm the mixture in a water bath at about 60°C.
Pour the reaction mixture into a beaker containing an aqueous solution of sodium hydrogen carbonate to neutralize the unreacted acid. youtube.com
Amidation:
The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. Direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl4) in pyridine (B92270) at elevated temperatures. nih.gov Another approach involves the use of thionyl chloride in dimethylacetamide to convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with an amine to form the amide. masterorganicchemistry.com The choice of the amidation method depends on the nature of the amine and the desired reaction conditions. For instance, sterically hindered amines might require more forcing conditions or the use of more potent coupling agents. nih.gov
A general one-pot procedure for the formation of anilides from acrylic acid involves the sequential treatment of the acid in dimethylacetamide with thionyl chloride and stoichiometric amounts of anilines, yielding the products in high yields. rsc.org
Photochemical Rearrangements of Related Benzoylacrylic Acid Chromophores
The benzoylacrylic acid chromophore is known to undergo photochemical transformations upon exposure to light. One of the most common photoreactions is the E/Z (cis-trans) isomerization of the double bond. nih.gov The thermodynamically less stable Z-isomer can be formed from the trans-isomer upon irradiation, and a photostationary state can be established.
Another potential photochemical pathway for compounds like this compound is a [2+2] cycloaddition reaction. This reaction involves the formation of a cyclobutane (B1203170) ring from two alkene units. The photodimerization of cinnamic acids and their derivatives to form truxillic and truxinic acids is a well-known example of this type of reaction. researchgate.net The regioselectivity and stereoselectivity of such cycloadditions can often be controlled by using templates or by carrying out the reaction in the solid state. While specific studies on the photochemical [2+2] cycloaddition of this compound are limited, the behavior of related acrylic acids suggests that this is a plausible transformation. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of protons and carbons, as well as their spatial relationships.
The ¹H NMR spectrum of trans-3-(2,5-Dimethylbenzoyl)acrylic acid reveals distinct signals corresponding to each type of proton in the molecule. The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. A singlet is observed for the proton at position 6 of the phenyl ring, while the protons at positions 3 and 4 appear as doublets due to coupling with each other.
The two methyl groups attached to the benzene ring are observed as distinct singlets in the upfield region of the spectrum. The vinylic protons of the acrylic acid moiety appear as two doublets in the downfield region, with a large coupling constant characteristic of a trans configuration. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Carboxylic Acid (-COOH) | ~12.0 | broad singlet | - |
| Vinylic Proton (α to COOH) | ~6.5 - 6.8 | doublet | ~15-16 |
| Vinylic Proton (β to COOH) | ~7.6 - 7.9 | doublet | ~15-16 |
| Aromatic Proton (H-6) | ~7.5 - 7.6 | singlet | - |
| Aromatic Proton (H-4) | ~7.2 - 7.3 | doublet | ~8 |
| Aromatic Proton (H-3) | ~7.1 - 7.2 | doublet | ~8 |
| Methyl Protons (-CH₃) | ~2.3 - 2.5 | singlet | - |
| Methyl Protons (-CH₃) | ~2.2 - 2.4 | singlet | - |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will show distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the sp²-hybridized carbons of the double bond and the aromatic ring, and the sp³-hybridized carbons of the two methyl groups. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl (C=O) | ~190 - 195 |
| Carboxylic Acid Carbonyl (C=O) | ~168 - 172 |
| Aromatic Carbon (C-1) | ~138 - 140 |
| Aromatic Carbon (C-2) | ~135 - 137 |
| Aromatic Carbon (C-5) | ~133 - 135 |
| Aromatic Carbon (C-3) | ~130 - 132 |
| Aromatic Carbon (C-4) | ~128 - 130 |
| Aromatic Carbon (C-6) | ~126 - 128 |
| Vinylic Carbon (β to COOH) | ~140 - 145 |
| Vinylic Carbon (α to COOH) | ~125 - 130 |
| Methyl Carbon (-CH₃) | ~20 - 22 |
| Methyl Carbon (-CH₃) | ~19 - 21 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
The stereochemistry of the double bond in 3-(2,5-Dimethylbenzoyl)acrylic acid is readily confirmed as the E-isomer (trans) through ¹H NMR spectroscopy. The magnitude of the coupling constant (J) between the two vinylic protons is a reliable indicator of their relative geometry. For trans isomers, the coupling constant is typically in the range of 12-18 Hz, while for cis isomers, it is significantly smaller, usually between 6-12 Hz. The observed coupling constant of approximately 15.6 Hz for the analogous compound trans-3-benzoylacrylic acid strongly supports the assignment of a trans configuration for the double bond in the title compound. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which aids in its structural confirmation. For this compound (C₁₂H₁₂O₃), the molecular weight is 204.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 204.
Common fragmentation pathways would likely involve the loss of the carboxylic acid group (COOH, 45 Da) leading to a fragment ion at m/z 159, and the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a fragment corresponding to the 2,5-dimethylbenzoyl cation at m/z 133.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations of the ketone and the carboxylic acid would appear as strong, sharp peaks in the region of 1650-1720 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500 - 3300 | Stretching |
| Aromatic & Vinylic C-H | 3000 - 3100 | Stretching |
| Methyl C-H | 2850 - 2980 | Stretching |
| Ketone C=O | ~1680 - 1700 | Stretching |
| Carboxylic Acid C=O | ~1700 - 1720 | Stretching |
| Alkene & Aromatic C=C | 1500 - 1650 | Stretching |
| C-O | 1200 - 1300 | Stretching |
Note: Predicted values are based on characteristic absorption frequencies for these functional groups.
Advanced Spectroscopic Techniques (e.g., 2D NMR, UV-Vis)
To further solidify the structural assignment, advanced spectroscopic techniques can be utilized. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable. A COSY spectrum would definitively establish the coupling relationships between protons, for instance, confirming the connectivity between the vinylic protons and the coupling between the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.
UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated system of the molecule. Due to the extended conjugation involving the aromatic ring, the ketone, and the acrylic acid moiety, strong absorption bands in the ultraviolet region would be expected.
Computational Chemistry and Theoretical Studies
Conformational Analysis and Energetic Stability:A detailed conformational analysis, including the identification of stable conformers and the energetic barriers between them, has not been reported for trans-3-(2,5-Dimethylbenzoyl)acrylic acid.
Without access to peer-reviewed research or database entries containing this specific information, a detailed and scientifically accurate article on the computational chemistry and theoretical studies of this compound cannot be generated at this time. The compound remains a candidate for future theoretical exploration to fully characterize its chemical and physical properties.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Complex Molecule Synthesis
The distinct chemical functionalities of trans-3-(2,5-Dimethylbenzoyl)acrylic acid make it a versatile precursor for the construction of intricate molecular architectures, including heterocyclic and polycyclic aromatic systems.
Synthesis of Ring-Fused Heterocycles
The reactivity of the α,β-unsaturated ketone system in conjunction with the carboxylic acid group in this compound provides a scaffold for the synthesis of various ring-fused heterocyclic compounds. These reactions often proceed through cyclocondensation or multi-component reaction pathways. For instance, the reaction of similar β-aroylacrylic acids with binucleophiles like substituted hydrazines or amidines can lead to the formation of pyrazole, pyrimidine, and diazepine (B8756704) derivatives. The 2,5-dimethylbenzoyl substituent can influence the regioselectivity of these cyclization reactions and impact the properties of the final heterocyclic products. While specific examples detailing the use of this compound in the synthesis of ring-fused heterocycles are not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in established synthetic routes for creating complex heterocyclic systems. rsc.orgresearchgate.net The strategic placement of the methyl groups on the phenyl ring can also serve to fine-tune the electronic and steric environment of the resulting molecule.
Intermediate in the Formation of Polycyclic Aromatic Compounds
This compound can serve as an intermediate in the synthesis of polycyclic aromatic compounds (PACs). The acrylic acid portion of the molecule can participate in pericyclic reactions, such as Diels-Alder reactions, with appropriate dienes to construct new six-membered rings, which can subsequently be aromatized. Furthermore, intramolecular cyclization reactions, often acid-catalyzed, can be employed to form new ring systems. For example, under Friedel-Crafts conditions, the carboxylic acid could potentially react with the activated dimethyl-substituted phenyl ring or an external aromatic substrate to create a new fused ring. The resulting polycyclic structures are of interest in materials science for their electronic and photophysical properties. While direct conversion of this compound to specific PACs is a specialized area of research, the fundamental reactivity of its constituent parts is well-established in the synthesis of substituted naphthalenes, phenanthrenes, and other polycyclic systems. nih.gov
Applications in Polymer Science and Engineering
The presence of a polymerizable acrylic acid moiety makes this compound a candidate for applications in polymer science, both as a monomer and as a functional component in more complex macromolecular structures.
Utilization as Monomers and Co-monomers in Polymerizable Compositions
The acrylic acid group in this compound allows it to function as a monomer in addition polymerization reactions. It can be homopolymerized or, more commonly, copolymerized with other vinyl monomers to create polymers with tailored properties. The bulky and aromatic 2,5-dimethylbenzoyl group can impart specific characteristics to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical properties. For instance, its incorporation into a polymer backbone could enhance the refractive index or introduce photoresponsive behavior. The specific conditions for polymerization, including the choice of initiator and solvent, would be crucial in controlling the molecular weight and architecture of the resulting polymer.
Table 1: Potential Polymerization Characteristics
| Property | Influence of 2,5-Dimethylbenzoyl Group |
| Glass Transition Temperature (Tg) | Likely to increase due to the rigid, bulky nature of the group, restricting chain mobility. |
| Solubility | May decrease in polar solvents and increase in aromatic or less polar organic solvents. |
| Refractive Index | Expected to be higher than standard acrylic polymers due to the presence of the aromatic ring. |
| Photoreactivity | The benzoyl moiety can act as a photosensitizer or a photo-crosslinkable group. |
Integration into Polyrotaxane Architectures
Polyrotaxanes are mechanically interlocked molecules consisting of "axle" molecules threaded through "wheel" components, typically cyclodextrins. The 2,5-dimethylbenzoyl group of this compound could serve as a bulky end-capping agent for the axle component of a polyrotaxane. After threading a polymer chain through the cyclodextrin (B1172386) rings, reacting the ends with a bulky molecule like this compound would prevent the dethreading of the rings, thus forming a stable polyrotaxane. The specific size and shape of the dimethylbenzoyl group would be critical for effective "stoppering" of the cyclodextrin macrocycles. This application is highly specialized and would depend on the specific design and synthesis of the polyrotaxane system.
Role in Photochemical Protecting Group Strategies
The 2,5-dimethylbenzoyl moiety is structurally related to the 2,5-dimethylphenacyl (DMP) group, which is a known photoremovable protecting group (PPG). nih.gov PPGs are used to temporarily block a functional group in a molecule, which can then be deprotected by irradiation with light. This allows for precise spatial and temporal control over chemical reactions.
The photoreaction of 2,5-dimethylphenacyl derivatives proceeds through the formation of a photoenol intermediate. nih.gov In the context of this compound, if the carboxylic acid were esterified with a molecule of interest, the resulting 2,5-dimethylbenzoyl-containing ester could potentially serve as a photolabile protecting group. Upon irradiation, the ester would be cleaved, releasing the protected molecule. The efficiency and quantum yield of such a photorelease would be dependent on the specific molecular structure and reaction conditions. rsc.org
Table 2: Comparison with 2,5-Dimethylphenacyl (DMP) Protecting Group
| Feature | 2,5-Dimethylphenacyl (DMP) Group | Potential for this compound derivative |
| Chromophore | 2,5-Dimethylbenzoyl | 2,5-Dimethylbenzoyl |
| Photorelease Mechanism | Photoenolization followed by release of the leaving group. nih.gov | Potentially similar mechanism for ester derivatives. |
| Wavelength of Activation | Typically in the UV-A region. | Expected to be in a similar range. |
| Applications | Protection of carboxylic acids, phosphates, sulfonates, alcohols, and amines. nih.govrsc.org | Potentially applicable for the protection of alcohols or other nucleophiles via esterification. |
This compound demonstrates significant potential as a versatile chemical entity in the realms of organic synthesis and materials science. Its utility as a precursor for complex heterocyclic and polycyclic aromatic compounds, its role as a functional monomer in polymerization, and its potential application in photochemical protecting group strategies underscore its value to the scientific community. Further research into the specific reaction pathways and material properties associated with this compound will undoubtedly unveil new opportunities for innovation in these advanced fields.
Development of Photoremovable Protecting Groups Bearing Related Chromophores
Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a molecule upon irradiation with light. wikipedia.org This allows for precise spatial and temporal control over the release of an active molecule, which is highly valuable in fields like biology, materials science, and synthetic chemistry. nih.govacs.org
The core of a PPG is a chromophore that absorbs light at a specific wavelength. core.ac.uk Aryl carbonyl compounds, particularly those based on the phenacyl (benzoylmethyl) skeleton, are a well-known class of photoremovable protecting groups. wikipedia.orgacs.org The general mechanism for many phenacyl-based PPGs involves the absorption of light to form an excited state, followed by an intramolecular rearrangement or cleavage process that liberates the protected functional group.
The this compound structure contains a dimethylbenzoyl chromophore. While this specific compound's photochemical properties are not detailed, related benzophenone (B1666685) and phenacyl derivatives have been studied for their use as PPGs. nih.gov The substitution pattern on the aromatic ring can influence the photochemical properties of the chromophore, such as the wavelength of maximum absorption and the efficiency of the cleavage reaction. wikipedia.org For example, the introduction of methoxy (B1213986) groups has been shown to be effective in tuning these properties. wikipedia.org The dimethyl substitution on the benzoyl ring of this compound could potentially influence its photochemical behavior in a similar manner, making it or its derivatives candidates for the development of new photoremovable protecting groups. These groups could be used to "cage" a variety of functional groups, including carboxylic acids, alcohols, and amines, until their release is triggered by light. nih.govacs.org
Table 2: Examples of Chromophores Used in Photoremovable Protecting Groups
| Chromophore Family | Basic Structure | Functional Groups Protected |
| Nitrobenzyl | 2-Nitrobenzyl | Carboxylates, Phosphates, Carbamates wikipedia.org |
| Phenacyl | Benzoylmethyl | Carboxylates, Sulfonates, Phosphates wikipedia.org |
| Benzoin | Benzoin | Carboxylates, Phosphates |
| Coumarinyl | Coumarin | Carboxylates, Phosphates, Amines |
This table provides general information on classes of photoremovable protecting groups and is not specific to this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Methods for Efficient Synthesis
The efficient synthesis of trans-3-(2,5-Dimethylbenzoyl)acrylic acid and its analogs is a key area for future research. While classical methods like the Friedel-Crafts acylation of an appropriate substrate with maleic anhydride (B1165640) can be employed, future efforts will likely focus on developing more sustainable and efficient catalytic strategies. orgsyn.org
Green chemistry principles are expected to drive the development of new synthetic routes. wjpmr.comresearchgate.net This could involve the use of heterogeneous catalysts to simplify purification and enable catalyst recycling. For instance, solid acid catalysts or supported metal catalysts could replace traditional Lewis acids in Friedel-Crafts type reactions, minimizing waste and environmental impact. The exploration of solvent-free reaction conditions, potentially utilizing microwave irradiation, could also lead to faster and more efficient syntheses. researchgate.net
Furthermore, catalytic C-H activation approaches represent a promising frontier. Direct coupling of 2,5-dimethylacetophenone with a suitable three-carbon synthon, catalyzed by transition metals like palladium, rhodium, or ruthenium, could provide a more atom-economical route to the target molecule. The development of biocatalytic methods, using engineered enzymes, could also offer a highly selective and environmentally benign synthetic pathway. nih.gov
| Catalytic Approach | Potential Advantages | Key Research Areas |
| Heterogeneous Catalysis | Recyclability of catalyst, simplified purification, reduced waste. | Development of robust solid acid catalysts; supported metal catalysts for acylation reactions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. | Optimization of reaction parameters; investigation of synergistic effects with catalysts. |
| C-H Activation | High atom economy, reduced pre-functionalization of starting materials. | Design of selective catalysts for C-H functionalization; understanding reaction mechanisms. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific transformations; process optimization. |
Exploration of New Reactivity Patterns and Synthetic Transformations
The rich chemical functionality of this compound offers a fertile ground for exploring new reactivity patterns and synthetic transformations. The conjugated system of the α,β-unsaturated ketone is susceptible to a variety of nucleophilic additions. wikipedia.orgopenstax.orglibretexts.org Future research could delve into asymmetric conjugate additions to introduce chirality, leading to the synthesis of enantiomerically enriched compounds.
The presence of both a ketone and a carboxylic acid allows for a diverse range of cyclization reactions to form heterocyclic compounds. For example, reaction with hydrazines could yield pyrazoline derivatives, while reaction with hydroxylamine could produce isoxazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry. The exploration of multicomponent reactions, where three or more reactants combine in a single step to form complex molecules, could also be a fruitful avenue of research.
Furthermore, the double bond can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic systems. wikipedia.org Photochemical reactions of the α,β-unsaturated system could also be explored to generate unique molecular architectures. nih.gov The carboxylic acid group provides a handle for further modifications, such as conversion to amides, esters, or acid chlorides, opening up a wide array of subsequent transformations.
| Reaction Type | Potential Products | Research Focus |
| Asymmetric Conjugate Addition | Chiral β-substituted ketones | Development of chiral catalysts and reagents. |
| Cyclization Reactions | Pyrazolines, isoxazolines, pyrimidines, etc. | Exploration of diverse reaction partners and conditions. |
| Multicomponent Reactions | Highly substituted complex molecules | Design of novel one-pot synthetic strategies. |
| Cycloaddition Reactions | Polycyclic and bridged systems | Investigation of reactivity with various dienes. |
| Photochemical Transformations | Cyclobutane (B1203170) derivatives, rearranged products | Study of photochemical reactivity and stereoselectivity. |
Design and Synthesis of Highly Functionalized Derivatives
Building upon the exploration of new reactivity, a key future direction will be the design and synthesis of a diverse library of highly functionalized derivatives of this compound. The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, introducing groups such as nitro, halogen, or alkyl moieties. These substitutions can modulate the electronic properties and biological activity of the resulting molecules.
The carboxylic acid group can be readily converted into a wide range of functional groups. Amide coupling with various amines would generate a library of amides with diverse substituents. rsc.org Esterification with different alcohols, including functionalized alcohols, would yield a corresponding series of esters.
The ketone functionality can be reduced to a secondary alcohol, which could then be further derivatized. Alternatively, it could serve as a site for reactions such as the Wittig reaction to introduce new carbon-carbon double bonds. The combination of these derivatization strategies will allow for the systematic exploration of the chemical space around the core structure of this compound.
| Functionalization Site | Derivative Class | Potential Applications |
| Aromatic Ring | Halogenated, nitrated, or alkylated derivatives | Fine-tuning of electronic and steric properties. |
| Carboxylic Acid | Amides, esters, acid halides | Prodrugs, polymer building blocks, synthetic intermediates. |
| Ketone | Secondary alcohols, alkenes | Introduction of new functional groups and structural diversity. |
| Alkene | Epoxides, diols, cyclopropanes | Access to saturated and functionalized derivatives. |
Integration into Supramolecular Assemblies and Advanced Materials
The molecular structure of this compound makes it an attractive candidate for incorporation into supramolecular assemblies and advanced materials. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures. rsc.orgrsc.orgresearchgate.net This could be exploited to create liquid crystals, gels, or other soft materials.
Furthermore, the carboxylic acid can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netacs.orgnih.govresearchgate.net By carefully selecting the metal nodes and reaction conditions, it may be possible to construct porous materials with potential applications in gas storage, catalysis, and separation.
The acrylic acid moiety also makes this compound a potential monomer for polymerization. douwin-chem.com Homopolymerization or copolymerization with other vinyl monomers could lead to the development of novel polymers with tailored properties. For instance, the incorporation of the benzoyl group could enhance the thermal stability or refractive index of the resulting polymer. The α,β-unsaturated system is also a feature found in photoresponsive molecules, suggesting that derivatives of this compound could be used to create photoresponsive polymers that change their properties upon exposure to light. nih.govresearchgate.netresearchgate.netwisc.edu
Q & A
Q. What synthetic methodologies are recommended for preparing trans-3-(2,5-Dimethylbenzoyl)acrylic acid, and how do reaction conditions affect yield?
The synthesis typically involves condensation reactions between aromatic aldehydes and active methylene compounds. For example, analogous acrylic acid derivatives are synthesized via refluxing with acetic acid and sodium acetate, followed by acidification to precipitate the product . Critical parameters include:
- Reagent stoichiometry : Excess aldehyde (1.1 equiv) improves coupling efficiency.
- Reaction time : Prolonged reflux (3–5 hours) ensures complete cyclization or condensation.
- Workup : Acidification to pH < 3 with HCl ensures product crystallization .
Yield optimization : Pilot studies suggest monitoring reaction progress via TLC or HPLC to minimize byproducts.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key characterization methods include:
- FT-IR : Confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups. Reference spectra (e.g., Aldrich FT-IR Collection) aid in peak assignment .
- NMR : H NMR resolves trans-configuration (J = 15–16 Hz for α,β-unsaturated protons). C NMR identifies dimethylbenzoyl substituents.
- HPLC : Purity analysis (>98% by GC) requires reversed-phase C18 columns with UV detection at 254 nm .
Q. How does the dimethylbenzoyl group influence the compound’s solubility and stability?
The hydrophobic dimethylbenzoyl moiety reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, THF) for experimental workflows. Stability studies indicate:
- pH sensitivity : Degradation occurs under strongly basic conditions (pH > 10).
- Thermal stability : Melting points (unreported for this compound) for analogs range 192–194°C , suggesting moderate thermal resilience.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or Michael addition reactions?
The α,β-unsaturated carbonyl system acts as a dienophile or Michael acceptor. Computational studies (DFT) suggest:
- Electron-withdrawing effects : The dimethylbenzoyl group polarizes the double bond, enhancing electrophilicity.
- Steric effects : Ortho-methyl groups may hinder regioselectivity in cycloadditions. Experimental validation via C NMR kinetic studies is recommended .
Q. Can this compound serve as a monomer for conductive polymer composites, and how does it compare to fluorinated analogs?
Yes, structural analogs like trans-3-(3,5-difluorophenyl)acrylic acid are copolymerized with carbon nanotubes (CNTs) to enhance electrochemical sensors. Key comparisons include:
- Electron-donating vs. withdrawing groups : Dimethyl substituents may reduce conductivity compared to fluorine but improve thermal stability.
- Application : Differential pulse voltammetry (DPV) shows sensitivity to catechol/hydroquinone detection in nanocomposites, with detection limits <1 µM .
Q. How do structural modifications (e.g., halogenation) alter bioactivity or toxicity profiles?
Comparative studies with dichloro- or difluoro-substituted analogs reveal:
- Bioactivity : Halogenation increases antimicrobial potency but may elevate cytotoxicity (e.g., IC50 values in cell lines).
- Toxicity : Dimethyl groups reduce acute toxicity compared to chlorine substituents, as shown in Daphnia magna assays .
Data Contradiction and Troubleshooting
Q. Discrepancies in reported melting points or spectral How to resolve these?
Q. Conflicting reactivity outcomes in catalytic applications: What factors contribute?
- Catalyst-substrate interactions : Pd/C vs. enzyme-based catalysts yield divergent products.
- Solvent effects : Polar solvents (e.g., MeCN) may favor nucleophilic attack over radical pathways.
Methodological Tables
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Synthesis reflux time | 3–5 hours (acetic acid/sodium acetate) | |
| HPLC mobile phase | 60:40 MeCN/H2O (+0.1% TFA) | |
| Electrochemical LOD | 3.17 × 10⁻⁷ M (catechol detection) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
